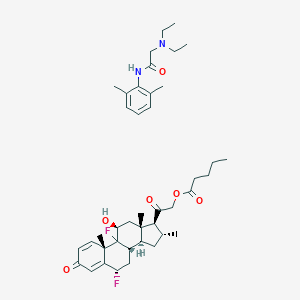
Neriproct
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neriproct is a compound that has gained significant attention in the scientific community due to its potential application in various fields. It is a synthetic molecule that exhibits unique properties and has been the subject of extensive research in recent years.
Wirkmechanismus
The mechanism of action of Neriproct is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways. In cancer cells, Neriproct has been shown to induce apoptosis, or programmed cell death. Inflammatory cells, Neriproct has been shown to reduce the production of inflammatory cytokines.
Biochemische Und Physiologische Effekte
Neriproct has been shown to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammatory cells, it has been shown to reduce the production of inflammatory cytokines and inhibit the activation of certain signaling pathways. In plants, Neriproct has been shown to enhance growth and protect against pests.
Vorteile Und Einschränkungen Für Laborexperimente
Neriproct exhibits several advantages for lab experiments, including its ability to cross the blood-brain barrier, its anti-inflammatory and anti-cancer properties, and its potential application in drug delivery systems. However, its synthesis process is complex and requires skilled chemists, and its mechanism of action is not fully understood, which may limit its application in certain fields.
Zukünftige Richtungen
There are several future directions for Neriproct research. One potential direction is the development of new drug delivery systems using Neriproct. Another direction is the study of Neriproct's potential application in the development of new materials with unique properties. Additionally, further research is needed to fully understand Neriproct's mechanism of action and its potential application in various fields.
Conclusion:
In conclusion, Neriproct is a synthetic molecule that exhibits unique properties and has gained significant attention in the scientific community. Its potential application in various fields, including medicine, agriculture, and materials science, has been studied extensively. While its synthesis process is complex and its mechanism of action is not fully understood, Neriproct exhibits several advantages for lab experiments and has several future directions for research.
Synthesemethoden
Neriproct is synthesized using a multi-step process that involves the reaction of various chemical compounds. The initial step involves the reaction of 2,3-dichlorobenzoyl chloride with 2-aminothiophenol to form a key intermediate. This intermediate is then subjected to further reactions, resulting in the formation of Neriproct. The synthesis process is complex and requires skilled chemists to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
Neriproct has been studied extensively for its potential application in various fields, including medicine, agriculture, and materials science. In medicine, Neriproct has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential application in drug delivery systems due to its ability to cross the blood-brain barrier. In agriculture, Neriproct has been studied for its ability to enhance plant growth and protect against pests. In materials science, Neriproct has been studied for its potential application in the development of new materials with unique properties.
Eigenschaften
CAS-Nummer |
117803-69-7 |
|---|---|
Produktname |
Neriproct |
Molekularformel |
C41H58F2N2O6 |
Molekulargewicht |
712.9 g/mol |
IUPAC-Name |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;[2-[(6S,8S,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C27H36F2O5.C14H22N2O/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3;7-9H,5-6,10H2,1-4H3,(H,15,17)/t15-,17+,18+,20+,22+,24-,25+,26+,27?;/m1./s1 |
InChI-Schlüssel |
RYRZSYHTEAMCJJ-LTZQGHLQSA-N |
Isomerische SMILES |
CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
SMILES |
CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
Kanonische SMILES |
CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
Synonyme |
Neriproct |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isoxazolo[5,4-c]pyridin-3-amine](/img/structure/B46305.png)




![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)

![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)





![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)